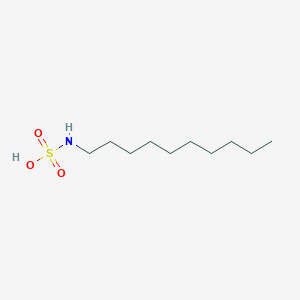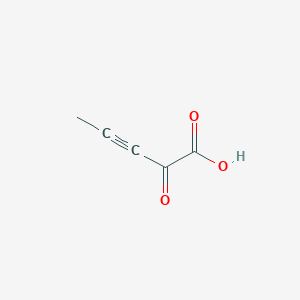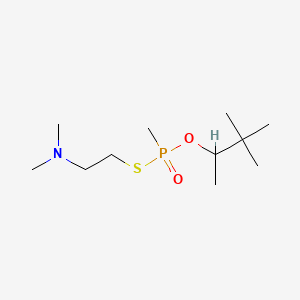
Decylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a decyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a decylsulfamate.
Wissenschaftliche Forschungsanwendungen
Chemical Biology and Medicinal Chemistry
Aryl fluorosulfates, including derivatives like decylsulfamic acid, are gaining prominence in chemical biology and medicinal chemistry. Their ability to engage amino acid residues in proteins through chemogenomic and chemoproteomic techniques shows significant promise for drug discovery and biomedical research, potentially transforming our approach to understanding biological systems and treating diseases (Jones, 2018).
Environmental Remediation
In the context of environmental remediation, compounds like this compound are being explored for their potential to treat perfluoroalkyl acids (PFAAs) in water, which are notoriously difficult to remove due to their unique chemical properties. Studies on heat-activated persulfate, which may involve compounds like this compound, indicate potential for treating contaminated groundwater, especially for sites contaminated with PFCAs and fluorotelomer-based compounds (Bruton & Sedlak, 2018).
Biodegradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of this compound, is crucial for managing their ecological impact. Studies focusing on microbial degradation pathways, environmental monitoring, and ecotoxicological assessment of these compounds offer insights into their environmental biodegradability and effects (Liu & Avendaño, 2013).
Advances in Chemical Synthesis
This compound and its derivatives are also making an impact in the field of chemical synthesis. Novel methodologies in the synthesis of aliphatic sulfonyl fluorides, where such compounds could be intermediates or catalysts, are expanding the toolkit for chemical biology and pharmacology, offering a rapid, metal-free approach to create structurally diverse compound libraries (Ruting Xu et al., 2019).
Eigenschaften
Molekularformel |
C10H23NO3S |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
decylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
YTVRFBQKVFJIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)



